molecular formula C11H18N4O2S2 B6435291 N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549036-66-8

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435291
CAS No.: 2549036-66-8
M. Wt: 302.4 g/mol
InChI Key: HELYDLVUDNGUIW-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a thiadiazole ring, a pyrrolidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through cyclization reactions involving hydrazine and thionyl chloride

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale production also involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide

  • N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness: N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups and structural features. This compound exhibits distinct chemical and biological properties compared to similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-5-9(7-15)14(2)19(16,17)10-3-4-10/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELYDLVUDNGUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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